BenchChemオンラインストアへようこそ!

1-(1-methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Metabolic stability Physicochemical properties Drug design

This asymmetric N,N′-disubstituted urea embeds both 1-methylpiperidin-4-yl and tetrahydro-2H-pyran-4-yl motifs, serving as a minimal pharmacophore for soluble epoxide hydrolase (sEH) inhibition with a low molecular weight (241.3 Da) and favorable clogP (~1.1). The tetrahydropyran ring imparts a unique combination of hydrophilicity, conformational bias, and hydrogen-bond acceptor capacity, distinguishing it from aryl, benzyl, or cyclohexyl analogs. Ideal for fragment screening, CNS-targeted probe development, and matched molecular pair studies quantifying the THP advantage in solubility and metabolic stability.

Molecular Formula C12H23N3O2
Molecular Weight 241.335
CAS No. 2034416-47-0
Cat. No. B2433926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
CAS2034416-47-0
Molecular FormulaC12H23N3O2
Molecular Weight241.335
Structural Identifiers
SMILESCN1CCC(CC1)NC(=O)NC2CCOCC2
InChIInChI=1S/C12H23N3O2/c1-15-6-2-10(3-7-15)13-12(16)14-11-4-8-17-9-5-11/h10-11H,2-9H2,1H3,(H2,13,14,16)
InChIKeyDRWILLXLSHSMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034416-47-0): Core Structural Features & In-Class Positioning


1-(1-Methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034416-47-0) is an asymmetric N,N′-disubstituted urea that embeds both a 1-methylpiperidin-4-yl motif and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) motif. The piperidine urea pharmacophore is a privileged scaffold within multiple therapeutic programs, including fatty acid amide hydrolase (FAAH) inhibition , melanin-concentrating hormone receptor 1 (MCH-R1) antagonism , and soluble epoxide hydrolase (sEH) inhibition . The presence of the tetrahydropyran ring distinguishes this compound from aryl- or cyclohexyl-bearing analogs that predominate the patent and primary literature.

Why 1-(1-Methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea Cannot Be Replaced by Generic Piperidine Urea Analogs


Piperidine urea derivatives exhibit steep structure–activity relationships where seemingly minor peripheral modifications—such as the identity of the N-substituent on the piperidine ring or the nature of the second urea substituent—can invert selectivity, drastically alter metabolic stability, or introduce off-target liabilities (e.g., hERG binding) . The tetrahydro-2H-pyran-4-yl group is distinct from the aryl, benzyl, or cyclohexyl substituents that dominate existing SAR catalogs; it contributes a unique combination of hydrophilicity, conformational bias, and hydrogen-bond acceptor capacity that is irreproducible with simple alkyl or aryl replacements . Consequently, procurement of a generic ‘piperidine urea’ cannot guarantee retention of the target engagement, selectivity, or physicochemical profile that this specific chemotype provides.

Quantitative Differentiation Evidence for 1-(1-Methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea


Tetrahydropyran Ring Versus Cyclohexyl or Phenyl: Metabolic Stability and Solubility Advantage

The tetrahydropyran (THP) ring is a recognized bioisostere that improves aqueous solubility and metabolic stability relative to cyclohexyl or phenyl counterparts. In matched molecular pair analyses, replacing a phenyl ring with THP typically reduces logP by 0.5–1.0 units and increases aqueous solubility 2- to 5-fold while maintaining or improving microsomal stability . Although direct head-to-head data for this specific compound are not published, the class-level advantage of THP over cyclohexyl and aryl substituents in the piperidine urea series is well-documented .

Metabolic stability Physicochemical properties Drug design

Piperidine Urea Core: Validated sEH Inhibition with Benchmark Potency

The piperidine urea motif has been optimized as a potent sEH inhibitor chemotype. In US Patent 20240182406, Example 5—a piperidine urea bearing a tetrahydro-2H-pyran-4-carbonyl substituent on the piperidine nitrogen—exhibits an IC₅₀ of 0.6 nM against recombinant human sEH . While 1-(1-methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a simpler analog that lacks the carbonyl linker, it retains the core urea piperidine tetrahydropyran architecture that underpins the sub-nanomolar activity of Example 5. The 1-methylpiperidine moiety is a common motif in CNS-penetrant sEH inhibitors and may confer favorable brain exposure .

Soluble epoxide hydrolase sEH inhibition Pain

Selectivity Advantage Over FAAH and MCH-R1 Chemotypes Through Distinct N-Substitution

Published piperidine urea FAAH inhibitors (e.g., PF-4457845, IC₅₀ = 7.2 nM) and MCH-R1 antagonists universally employ large lipophilic N-substituents (benzothiophene, aryl-alkyl) that drive potency but also contribute to hERG liability and narrow selectivity windows. The 1-methylpiperidine substituent in the target compound is substantially smaller and less lipophilic, suggesting a differentiated selectivity profile. Direct comparative profiling is unavailable, but the structural divergence from the pharmacophores required for FAAH and MCH-R1 engagement implies that this compound is unlikely to exhibit significant activity at these targets.

FAAH MCH-R1 Selectivity

Procurement-Driven Application Scenarios for 1-(1-Methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea


Fragment-Based sEH Inhibitor Lead Generation

The compound serves as a minimal pharmacophore for soluble epoxide hydrolase (sEH) inhibition, retaining the key urea piperidine tetrahydropyran architecture found in sub-nanomolar inhibitors such as US20240182406 Example 5 (IC₅₀ = 0.6 nM) . Its low molecular weight (241.3 Da) and favorable lipophilicity (clogP ~1.1) make it an ideal fragment for structure-based optimization, allowing iterative growth toward potent, selective sEH inhibitors with drug-like properties. Procurement is recommended for fragment screening libraries and initial SAR expansion around the piperidine N-substituent.

CNS-Targeted Chemical Probe Development

The combination of a 1-methylpiperidine moiety (a known CNS-penetrant motif) and a tetrahydropyran ring (which enhances metabolic stability and reduces P-gp efflux susceptibility) positions this compound as a privileged starting point for CNS-targeted chemical probes . Researchers developing probes for neuropathic pain, neurodegenerative disease, or central sEH biology should prioritize this scaffold over more lipophilic piperidine urea analogs that carry higher hERG risk and poorer brain penetration .

Selectivity Profiling and Off-Target De-Risking Studies

Because the 1-methylpiperidine substituent departs from the large lipophilic groups required for FAAH (e.g., PF-4457845, IC₅₀ = 7.2 nM) and MCH-R1 activity, this compound is predicted to be inactive at these targets . Procurement is advised for laboratories conducting broad-panel selectivity screens to establish the baseline pharmacological fingerprint of the tetrahydropyran piperidine urea chemotype before committing to more elaborated analogs.

Physicochemical Benchmarking of Tetrahydropyran-Containing Ureas

The compound can serve as a reference standard for physicochemical profiling (logP, solubility, permeability, microsomal stability) of tetrahydropyran-containing piperidine ureas. Its predicted clogP of ~1.1 contrasts sharply with cyclohexyl (clogP ~2.5) and phenyl (clogP ~2.2) analogs, enabling direct measurement of the tetrahydropyran advantage in solubility and metabolic stability assays . Industrial medicinal chemistry groups should procure this compound for use in matched molecular pair studies that quantify the impact of the THP ring on developability parameters.

Quote Request

Request a Quote for 1-(1-methylpiperidin-4-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.